ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE
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Overview
Description
ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is a complex organic compound with a unique structure that includes an isothiazole ring, a phenoxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenoxy group: This step involves the reaction of the isothiazole intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{[(2-TERT-BUTYL-5-METHYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2- { [ (2-TERT-BUTYL-5-METHYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 3-METHYL-5-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is unique due to its specific combination of functional groups and its isothiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-methyl-5-[[2-(2-methylphenoxy)acetyl]amino]-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-21-16(20)14-11(3)18-23-15(14)17-13(19)9-22-12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABKPBZNZNIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)COC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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